molecular formula C18H18N4O3 B2631831 2-(1,2-benzoxazol-3-yl)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one CAS No. 1448126-10-0

2-(1,2-benzoxazol-3-yl)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2631831
CAS No.: 1448126-10-0
M. Wt: 338.367
InChI Key: AMOMDLLXUDMUSN-UHFFFAOYSA-N
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Description

2-(1,2-Benzoxazol-3-yl)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one is a synthetic chemical compound of high interest in medicinal chemistry and agrochemical research. Its structure incorporates a benzoxazole moiety, a privileged scaffold in drug discovery known for its diverse biological activities, linked via an ethanone linker to a piperidine ring that is functionalized with a pyrazine oxygen. This molecular architecture suggests potential for interaction with various enzymatic targets. Researchers are investigating this compound primarily as a key intermediate or core structure for developing new pharmacologically active molecules. Its potential applications are broad, spanning the exploration of new antifungal agents, given that structural analogs with piperidine and heterocyclic components are known to exhibit fungicidal activity , and the development of central nervous system (CNS) therapeutics, as the piperidine moiety is a common feature in many approved pharmaceutical compounds . The presence of the pyrazine group further adds to its versatility, making it a valuable building block for constructing compound libraries in high-throughput screening campaigns. This product is intended for research and development purposes only in laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-18(11-15-14-3-1-2-4-16(14)25-21-15)22-9-5-13(6-10-22)24-17-12-19-7-8-20-17/h1-4,7-8,12-13H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOMDLLXUDMUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one , with the molecular formula C18H18N4O3C_{18}H_{18}N_{4}O_{3} and a molecular weight of 338.367 g/mol, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

PropertyValue
Molecular FormulaC18H18N4O3
Molecular Weight338.367 g/mol
IUPAC NameThis compound
PurityTypically 95%

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The benzoxazole moiety may enhance binding affinity to these targets, potentially leading to therapeutic effects.

Antimicrobial Activity

Research on related benzoxazole derivatives indicates that they possess selective antimicrobial properties. For instance, compounds based on benzoxazole have shown activity against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans . The structure–activity relationship (SAR) analysis reveals that modifications in the substituents significantly influence their antimicrobial potency.

Anticancer Potential

Studies have indicated that certain benzoxazole derivatives exhibit cytotoxic effects against cancer cells while being less toxic to normal cells. This selective toxicity suggests potential as anticancer agents . The mechanism may involve induction of apoptosis in cancer cells, making them viable candidates for further development.

Case Studies

  • Study on Antimicrobial Efficacy : A series of tests evaluated the antimicrobial activity of 41 benzoxazole derivatives, revealing limited efficacy against E. coli but notable activity against B. subtilis and Pichia pastoris. The most active compounds contained electron-donating groups which enhanced their potency .
  • Anticancer Screening : In a study assessing cytotoxicity across various cell lines, certain benzoxazole derivatives demonstrated significant selective toxicity towards cancer cells compared to normal cells, indicating their potential as lead compounds for anticancer drug development .

Summary of Findings

The biological activity of This compound appears promising based on existing literature regarding its structural analogs. Its potential applications span antimicrobial, anticancer, and possibly antipsychotic domains. Further research is warranted to elucidate its specific mechanisms and optimize its pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Benzoxazole Linkages

Several antipsychotic drugs and agrochemicals share structural similarities with the target compound. Key examples include:

Risperidone
  • Structure : 3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one .
  • Molecular Weight : 410 g/mol .
  • Application : Atypical antipsychotic (2–10 mg/day dosage) .
  • Key Differences: Contains a pyrimidinone extension and ethyl linker instead of ethanone. The 6-fluoro substitution on benzoxazole enhances blood-brain barrier penetration .
Paliperidone
  • Structure : 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-1,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrimidin-4-one .
  • Molecular Weight : 490.51 g/mol (as nitrate salt) .
  • Application : Metabolite of risperidone with extended-release properties .
  • Key Differences: Hydroxy group and hexahydropyrido ring enhance metabolic stability compared to the target compound’s simpler ethanone-pyrazine system .
Agrochemical Derivatives
  • Structure : 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one .
  • Application : Fungicide for crop protection .
  • Key Differences : Di-hydroisoxazole and thiazole substituents replace benzoxazole and pyrazine, highlighting structural versatility for diverse bioactivity .

Substituent-Driven Functional Variations

Benzoxazole Modifications
  • Fluoro-Substituted Analogues: Compounds like risperidone and paliperidone feature 6-fluoro-benzoxazole, which improves CNS penetration and receptor affinity .
  • Pyrazine vs. Pyrimidinone: The pyrazine-2-yloxy group in the target compound may confer distinct hydrogen-bonding capabilities compared to pyrimidinone extensions in antipsychotics, possibly redirecting applications toward non-CNS targets .
Linker and Core Variations
  • Ethanone vs. Ethyl/Propyl Linkers: The ethanone linker in the target compound is shorter than the ethyl/propyl chains in risperidone () and the propoxy-linked metabolite in . This could limit conformational flexibility but enhance metabolic stability .

Molecular Properties and Bioactivity

Compound Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound C₁₈H₁₇N₅O₃ (estimated) ~347.36 Potential kinase inhibitor or fungicide (inferred)
Risperidone C₂₃H₂₇FN₄O₂ 410.48 Antipsychotic
1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethan-1-one () C₁₄H₁₅FN₂O₂ 270.29 Reference standard for structural studies
Agrochemical Derivative () C₁₉H₂₀N₄O₂S 392.45 Fungicide

Research Findings and Implications

  • Antipsychotic vs. Agrochemical Activity : The presence of pyrazine in the target compound may shift activity toward agricultural uses, as pyrazine derivatives are common in fungicides (e.g., ) . Conversely, fluoro-benzoxazole piperidine derivatives dominate CNS drug design .
  • Synthetic Feasibility : Crystallographic data for analogues (e.g., paliperidone nitrate ) suggest the target compound’s structure is amenable to single-crystal analysis using SHELX programs .
  • Metabolic Considerations: The ethanone linker may reduce first-pass metabolism compared to ethyl-linked antipsychotics, though in vivo studies are needed .

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